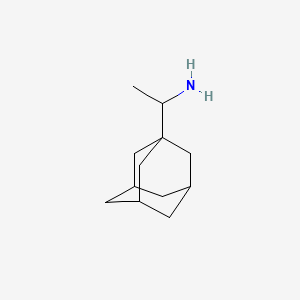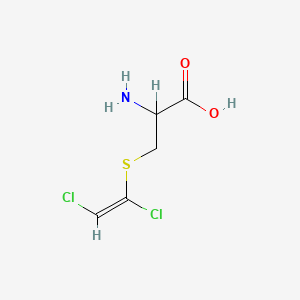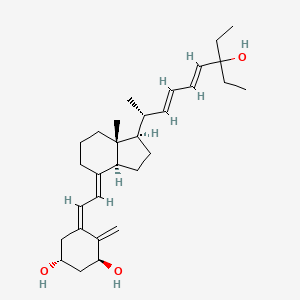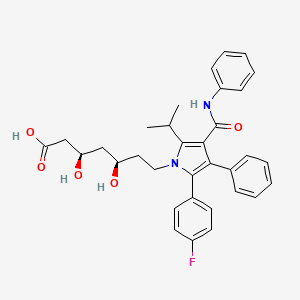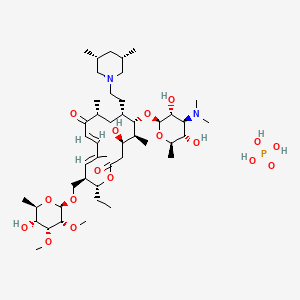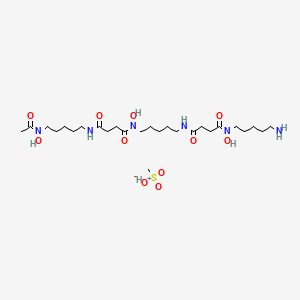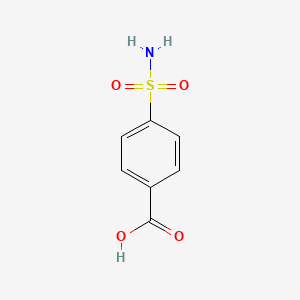
Bifemelane hydrochloride
Overview
Description
Scientific Research Applications
Bifemelane hydrochloride has been extensively studied for its neuroprotective and antidepressant properties. It has shown potential in protecting neural tissues against ischemic damage and age-related neurodegeneration . Additionally, it has been used in studies related to oxidative stress and free radical formation . In the field of medicine, it has been explored for its potential in treating cerebrovascular diseases and emotional disturbances .
In Vivo
In vivo studies have shown that Bifemelane hydrochloride can protect neurons from damage and reduce inflammation. In a study conducted on rats, this compound was found to reduce the levels of pro-inflammatory cytokines and improve cognitive performance. In addition, this compound was found to reduce the levels of amyloid-β peptides in the hippocampus, a region of the brain associated with memory and learning.
In Vitro
In vitro studies have also demonstrated that Bifemelane hydrochloride can improve cognitive function and reduce the symptoms of anxiety and depression. In a study conducted on human neuroblastoma cells, this compound was found to reduce the levels of amyloid-β peptides and increase the levels of acetylcholine, a neurotransmitter involved in memory and learning. In addition, this compound was found to reduce the levels of pro-inflammatory cytokines.
Mechanism of Action
Bifemelane hydrochloride acts as a monoamine oxidase inhibitor of both isoenzymes. It competitively inhibits monoamine oxidase A and non-competitively inhibits monoamine oxidase B . Additionally, it weakly inhibits norepinephrine reuptake . These actions contribute to its antidepressant and neuroprotective effects by enhancing the cholinergic system in the brain .
Similar Compounds:
- Indeloxazine hydrochloride
- Teniloxazine
Comparison: this compound, indeloxazine hydrochloride, and teniloxazine are all used to treat cerebrovascular diseases and emotional disturbances. this compound is unique in its dual inhibition of monoamine oxidase A and B, which provides a broader spectrum of action . Additionally, this compound has shown more consistent results in correcting ischemia-induced changes in monoaminergic neurotransmitter systems compared to the other compounds .
Biological Activity
Bifemelane hydrochloride has been shown to have a wide range of biological activities. In vitro studies have demonstrated that this compound can reduce the levels of amyloid-β peptides and increase the levels of acetylcholine. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines and protect neurons from damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it has been shown to reduce inflammation and protect neurons from damage. In addition, this compound has been shown to improve cognitive performance and reduce the symptoms of anxiety and depression.
Advantages and Limitations for Lab Experiments
The advantages of using Bifemelane hydrochloride in laboratory experiments include its ability to reduce inflammation and protect neurons from damage. In addition, this compound has been shown to improve cognitive performance and reduce the symptoms of anxiety and depression. The limitations of using this compound in laboratory experiments include the lack of knowledge about its exact mechanism of action and its potential side effects.
Future Directions
For the research of Bifemelane hydrochloride include further investigation into its mechanism of action, potential side effects, and long-term effects. Additionally, further research into the potential therapeutic applications of this compound is needed. Other potential future directions for research include the development of more effective synthesis methods, the exploration of new applications for this compound, and the development of better delivery systems for this compound.
Safety and Hazards
Bifemelane hydrochloride should be handled with care to avoid inhalation, contact with skin or eyes, and ingestion . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of accidental exposure, appropriate first aid measures should be taken .
Biochemical Analysis
Biochemical Properties
Bifemelane hydrochloride plays a significant role in biochemical reactions by inhibiting monoamine oxidase (MAO) enzymes. It competitively inhibits MAO-A with a Ki of 4.20 μM and non-competitively inhibits MAO-B with a Ki of 46.0 μM . Additionally, this compound acts as a weak norepinephrine reuptake inhibitor . These interactions enhance the cholinergic system in the brain and contribute to its neuroprotective and antidepressant effects .
Cellular Effects
This compound has been reported to protect neural tissues against ischemic damage and age-related neurodegeneration . It reduces the cytotoxicity of hydrogen peroxide on cultured rat neuroblastoma cells by decreasing lipid peroxide formation . This compound also influences the dopaminergic and serotonergic systems in the cerebral cortex, hippocampus, and thalamus, correcting ischemia-induced changes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting monoamine oxidase enzymes. It competitively inhibits MAO-A and non-competitively inhibits MAO-B, leading to increased levels of monoamines such as serotonin and norepinephrine . This inhibition enhances neurotransmission and contributes to its antidepressant and neuroprotective effects . This compound also acts as a weak norepinephrine reuptake inhibitor, further increasing norepinephrine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, chronic administration of this compound has been shown to attenuate the decrease in N-methyl-D-aspartate (NMDA) receptors in the aged rat brain . This suggests that this compound may be applicable to the treatment of memory and learning disturbances . Additionally, this compound enhances choline acetyltransferase activity in the cortex, hippocampus, and striatum of aged rats following chronic cerebral hypoperfusion .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In aged rats, daily doses of 10 mg/kg or 15 mg/kg have been shown to significantly increase muscarinic receptor density and choline acetyltransferase activity . High doses may lead to adverse effects, and the optimal dosage should be carefully determined based on the specific experimental conditions .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of monoamine oxidase enzymes . By inhibiting MAO-A and MAO-B, this compound increases the levels of monoamines such as serotonin and norepinephrine, which are crucial for its antidepressant and neuroprotective effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. Its ability to cross the blood-brain barrier and exert effects on the central nervous system suggests that it is efficiently transported to the brain
Subcellular Localization
Its effects on monoamine oxidase enzymes and neurotransmitter levels suggest that it may localize to regions of the cell where these enzymes are active, such as the mitochondria and synaptic vesicles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bifemelane hydrochloride involves the reaction of 4-(O-benzylphenoxy)butylamine with methylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bifemelane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine products.
properties
IUPAC Name |
4-(2-benzylphenoxy)-N-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16;/h2-6,9-12,19H,7-8,13-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHDXWXNNDSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977808 | |
| Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62232-46-6, 90293-01-9 | |
| Record name | 1-Butanamine, N-methyl-4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62232-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Benzylphenoxy)-N-methylbutylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIFEMELANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N52S01UFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Bifemelane hydrochloride?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound exerts its effects primarily through modulating cholinergic neurotransmission. [, ] This is supported by studies demonstrating its ability to increase acetylcholine (ACh) release from cortical and hippocampal slices in rats, an effect potentially mediated by monoaminergic neurons. []
Q2: Does this compound have any impact on other neurotransmitter systems?
A2: Yes, this compound appears to influence multiple neurotransmitter systems. Studies indicate that it can increase somatostatin receptor binding in aged rat brains, particularly in regions like the frontal cortex, temporal cortex, cingulate cortex, hippocampus, and septal nucleus. [] Additionally, it has been observed to increase plasma neuropeptide Y (NPY) concentrations in patients with cerebral infarction. []
Q3: How does this compound impact cerebral blood flow and metabolism?
A3: Research suggests that this compound can enhance cerebral blood flow (CBF) and cerebral metabolic rate for oxygen (CMRO2). [] Studies using positron emission tomography (PET) in aphasic patients with cerebrovascular disease revealed increased rCBF and CMRO2 across various brain regions after this compound treatment. [] Animal studies further support this, demonstrating increased cochlear blood flow in guinea pigs treated with this compound. []
Q4: What are the potential downstream effects of this compound's actions on neurotransmission, cerebral blood flow, and metabolism?
A4: The modulation of these systems is thought to contribute to this compound's potential therapeutic benefits in conditions associated with cognitive impairment, such as dementia and cerebrovascular disease. For instance, increased ACh release and enhanced cerebral blood flow could improve cognitive function, while modulation of NPY may have implications for mood and depression. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C21H28ClNO and its molecular weight is 345.9 g/mol. [, , ]
Q6: Is there spectroscopic data available for this compound?
A6: Yes, spectroscopic data, including IR, 1H NMR, and MS, has been reported in literature describing the synthesis of this compound and its analogs. [, ]
Q7: Are there any studies on the material compatibility and stability of this compound under different conditions?
A7: While detailed studies focusing specifically on material compatibility and stability of this compound haven't been extensively reported in the provided literature, some insights can be derived. For instance, studies investigating its formulation and bioavailability suggest compatibility with certain excipients used in tablet formulations. [] Further research focusing specifically on material compatibility and stability under various conditions would be beneficial.
Q8: How is this compound absorbed and metabolized in the body?
A8: this compound is administered orally and is well-absorbed from the gastrointestinal tract. [] It undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes, leading to the formation of several metabolites, including M-2 (a major metabolite) and M-2 sulfate. [, ]
Q9: Are there any age-related differences in the pharmacokinetics of this compound?
A9: Yes, studies have shown that elderly patients exhibit higher plasma concentrations of this compound and its metabolite M-2 compared to younger individuals after oral administration. [] This is likely due to age-related decreases in hepatic metabolism and renal excretion rates. [, ]
Q10: How is this compound excreted from the body?
A10: this compound and its metabolites are primarily excreted in the urine. [] The excretion rate of M-2 sulfate, a major metabolite, has been reported to be higher than that of other metabolites. []
Q11: What is the elimination half-life of this compound?
A11: The elimination half-life of this compound is prolonged in elderly patients compared to younger individuals. [] This is consistent with the observed age-related differences in its metabolism and excretion.
Q12: What in vitro models have been used to study the effects of this compound?
A12: In vitro studies have utilized various models, including:
- Rat cortical and hippocampal slices: To assess the effects of this compound on acetylcholine release. [, ]
- Human neuroblastoma cells (NB-OK-1): To investigate its influence on vasoactive intestinal peptide (VIP) release. []
- Human origin astrocyte clonal cells (Kings-1): To examine its effects on intracellular calcium levels and ATP release. []
Q13: What in vivo models have been used to investigate the effects of this compound?
A13: In vivo studies have employed various animal models, including:
- Bilaterally carotid-artery-ligated Mongolian gerbils: To assess its protective effects against cerebral ischemia and its impact on neurotransmitter release. [, ]
- Rats subjected to transient forebrain ischemia: To evaluate its ability to improve learning and memory impairments and prevent neuronal damage. []
- Aged rats fed low-calcium diets: To investigate its potential to prevent atherosclerosis. []
- Rats with high intraocular pressure: To study its protective effects against optic nerve damage. []
Q14: What are the key findings from in vivo studies regarding the potential therapeutic effects of this compound?
A14: In vivo studies suggest that this compound may offer several therapeutic benefits, including:
- Improvement in learning and memory: Shown to restore passive avoidance response and radial maze performance in rats following transient forebrain ischemia. []
- Neuroprotection: Demonstrated to prevent neuronal damage in the hippocampus of rats subjected to ischemia. []
- Prevention of atherosclerosis: Indicated to improve atherosclerosis in aged rats fed low-calcium diets. []
- Protection against optic nerve damage: Shown to reduce ischemic injury in rat eyes subjected to high intraocular pressure. []
Q15: What is the safety profile of this compound?
A15: While this compound is generally well-tolerated, some side effects have been reported in clinical trials, though they were generally mild and transient. [, , ]
Q16: What analytical methods have been employed to characterize and quantify this compound?
A16: Several analytical techniques have been utilized, including:
- High-performance liquid chromatography (HPLC): To measure serum concentrations of this compound in pharmacokinetic studies. [, ]
- Radioimmunoassay: To determine plasma beta-endorphin-like immunoreactivity levels in rats treated with this compound. []
- Electron microscopy: To investigate axonal counts in the optic nerve of rats treated with this compound following high intraocular pressure. []
Q17: Has this compound demonstrated any anticonvulsant properties?
A17: Yes, this compound has shown anticonvulsant effects in preclinical studies. It significantly suppressed seizure stage and afterdischarge duration in a rat kindling model of epilepsy. [] This effect is thought to be mediated by central noradrenergic systems. []
Q18: Are there any known cases of resistance or cross-resistance associated with this compound?
A18: Specific mechanisms of resistance or cross-resistance to this compound have not been extensively reported in the provided research. Further investigation is needed to determine if any resistance mechanisms might emerge with prolonged use.
Q19: What is the historical context and development timeline of this compound?
A19: this compound was first synthesized in the late 20th century and was subsequently investigated for its potential therapeutic applications in various neurological and cognitive disorders. It gained approval for clinical use in Japan and has been primarily utilized in the treatment of cerebrovascular dementia and other related conditions. [, ]
Q20: Are there any known alternatives or substitutes for this compound?
A20: While this compound possesses a unique pharmacological profile, other drugs with potential nootropic or neuroprotective properties have been investigated as potential alternatives or adjunctive therapies in managing cognitive impairment. These include drugs like piracetam, idebenone, and Cahopantenate, although their specific mechanisms of action and efficacy profiles may differ. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



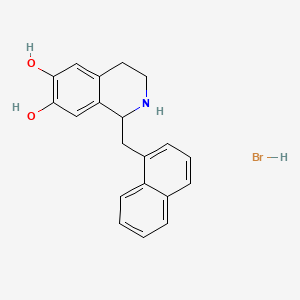

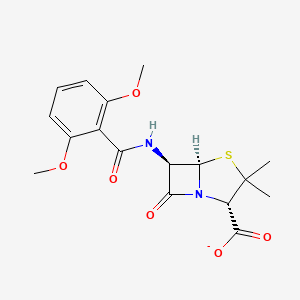
![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B1662182.png)
